molecular formula C5H7N3O4 B13098970 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B13098970
M. Wt: 173.13 g/mol
InChI Key: HSBXBHMMPMVVJT-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of both amino and carboxylate functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with various functional groups to form derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different regioisomerism.

    1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.

    1,2,3-Oxadiazole: Less common but still of interest for its unique properties.

Uniqueness

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to the presence of both amino and carboxylate groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C5H7N3O4

Molecular Weight

173.13 g/mol

IUPAC Name

2-hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C5H7N3O4/c6-4-3(7-12-8-4)5(10)11-2-1-9/h9H,1-2H2,(H2,6,8)

InChI Key

HSBXBHMMPMVVJT-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C1=NON=C1N)O

Origin of Product

United States

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